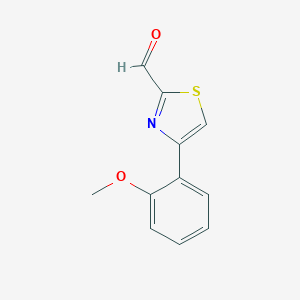

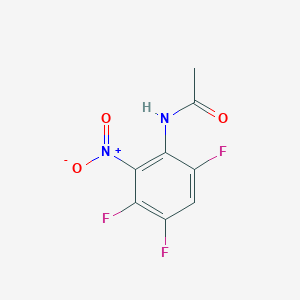

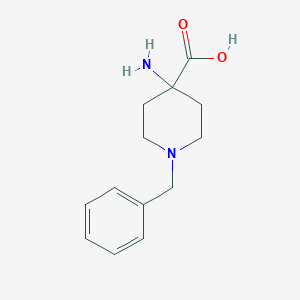

![molecular formula C8H7NS B112646 Benzo[b]thiophène-2-amine CAS No. 4521-30-6](/img/structure/B112646.png)

Benzo[b]thiophène-2-amine

Vue d'ensemble

Description

Benzo[b]thiophen-2-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring

Synthetic Routes and Reaction Conditions:

Aryne Reaction with Alkynyl Sulfides: One of the prominent methods for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.

Transition-Metal Catalyzed Reactions: Various transition-metal catalyzed reactions have been developed to synthesize multisubstituted benzothiophenes.

Industrial Production Methods:

- Industrial production methods for benzo[b]thiophen-2-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Types of Reactions:

Oxidation: Benzo[b]thiophen-2-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert benzo[b]thiophen-2-amine into its corresponding reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiophene ring.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Chemistry:

- Benzo[b]thiophen-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of novel compounds with potential applications in various fields .

Biology:

- In biological research, benzo[b]thiophen-2-amine derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds may exhibit activity against various biological targets, making them valuable in drug discovery .

Medicine:

- Benzo[b]thiophen-2-amine and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents .

Industry:

- In the industrial sector, benzo[b]thiophen-2-amine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these applications .

Applications De Recherche Scientifique

Propriétés antimicrobiennes

Les dérivés de la benzo[b]thiophène-2-amine ont été trouvés pour présenter des propriétés antimicrobiennes. Ils ont été testés contre des micro-organismes tels que C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 et S. aureus ATCC 25923 . Certains dérivés, tels que le 3-(4-aminobenzoéthynyl)-2-(thiophène-2-yl) benzo[b]thiophène (12E), ont montré une activité antibactérienne élevée contre S. aureus .

Propriétés antifongiques

Certains dérivés de la this compound, tels que le 3-iodo-2-(thiophène-2-yl) benzo[b]thiophène (10) et le 3-(triméthylsilyléthynyl)-2-(thiophène-2-yl) benzo[b]thiophène (12K), se sont avérés avoir un potentiel d'agents antifongiques contre les maladies fongiques actuelles .

Capacités antioxydantes

Certains dérivés de la this compound ont montré des capacités antioxydantes élevées. Par exemple, le 3-(1H-indole-2-yl)-2-(thiophène-2-yl) benzo[b]thiophène (16) et le 3-(4-aminobenzoéthynyl)-2-(thiophène-2-yl) benzo[b]thiophène (12E) ont montré des capacités antioxydantes dépassant la référence universellement acceptée du trolox .

Propriétés anticancéreuses

Les dérivés de la this compound ont été synthétisés et évalués pour leurs effets anticancéreux potentiels. Certains composés, tels que 17b, 17d et 17f, ont présenté des activités antiprolifératives sur les lignées cellulaires cancéreuses HT-29 et A549 comparables à celles du médicament de référence positif sorafénib .

Induction de l'apoptose

Certains dérivés, notamment le composé 17d, ont été trouvés pour induire l'apoptose et l'arrêt du cycle cellulaire en phase G0/G1 sur les cellules HT-29 .

Inhibiteurs de la monoamine oxydase humaine (hMAO)

Une série de benzo[b]thiophène-3-ols ont été synthétisés et étudiés en tant qu'inhibiteurs potentiels de la monoamine oxydase humaine (hMAO) in vitro ainsi que ex vivo dans les synaptosomes du cortex de rat .

Intermédiaire en synthèse organique

La this compound est un dérivé d'hétérocycle très important. Elle a été utilisée comme intermédiaire en synthèse organique pour la préparation d'une variété de molécules, y compris des composés biologiquement actifs .

Mécanisme D'action

Target of Action

Benzo[b]thiophen-2-amine is a heteroaromatic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a valuable target for controlling circulating melatonin levels .

Mode of Action

The interaction of Benzo[b]thiophen-2-amine with its targets results in various changes. For instance, when it interacts with AANAT, it inhibits the enzyme’s activity . This inhibition can disrupt the normal rhythm of melatonin production in the pineal gland, which can have significant effects on circadian rhythms and other physiological processes .

Biochemical Pathways

It is known that the compound can influence the melatonin synthesis pathway due to its interaction with aanat . By inhibiting AANAT, Benzo[b]thiophen-2-amine can reduce the production of melatonin, a hormone that plays a crucial role in regulating sleep-wake cycles and other circadian rhythms .

Result of Action

The inhibition of AANAT by Benzo[b]thiophen-2-amine can lead to a decrease in melatonin levels . This can disrupt the body’s circadian rhythms, potentially leading to sleep disorders, mood disorders, and other health issues . Additionally, some derivatives of Benzo[b]thiophen-2-amine have shown high antibacterial activity against S. aureus , indicating that they could potentially be used in the treatment of bacterial infections.

Comparaison Avec Des Composés Similaires

Thiophene: Thiophene is a five-membered ring containing one sulfur atom.

Benzothiazole: Benzothiazole contains a fused benzene and thiazole ring.

Uniqueness:

- Benzo[b]thiophen-2-amine is unique due to its specific ring structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Propriétés

IUPAC Name |

1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJBBMMLIDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501364 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-30-6 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: Benzo[b]thiophen-2-amine serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. Benzo[b]thiophen-2-amine is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

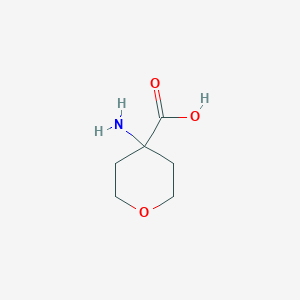

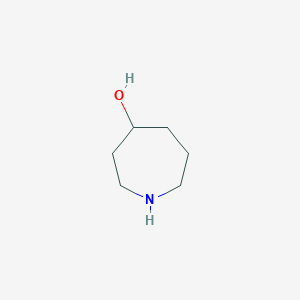

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)